molecular formula C22H41N3O3 B10833456 Imidamide derivative 1

Imidamide derivative 1

Cat. No.: B10833456
M. Wt: 395.6 g/mol
InChI Key: CHCOBYPQLKIPPD-UHFFFAOYSA-N
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Description

Imidamide derivative 1 is a compound belonging to the class of imidamides, which are characterized by the presence of an imidazole ring fused with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidamide derivative 1 typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs green chemistry techniques to ensure sustainability. Methods such as microwave irradiation, ultrasound irradiation, and ball milling are used to achieve high yields with minimal waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Imidamide derivative 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, α-aminoaldehydes, and various imidamide derivatives .

Scientific Research Applications

Imidamide derivative 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidamide derivative 1 involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of nitric oxide synthase by binding to the active site of the enzyme, thereby preventing the formation of nitric oxide . This inhibition can modulate various physiological processes, including inflammation and immune response.

Comparison with Similar Compounds

Uniqueness: Imidamide derivative 1 is unique due to its specific combination of the imidazole ring and amide group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit nitric oxide synthase sets it apart from other similar compounds .

Properties

Molecular Formula

C22H41N3O3

Molecular Weight

395.6 g/mol

IUPAC Name

N-[10-(cyclohexylmethoxy)decyl]-1-(N'-hydroxycarbamimidoyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C22H41N3O3/c23-20(25-27)22(14-15-22)21(26)24-16-10-5-3-1-2-4-6-11-17-28-18-19-12-8-7-9-13-19/h19,27H,1-18H2,(H2,23,25)(H,24,26)

InChI Key

CHCOBYPQLKIPPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COCCCCCCCCCCNC(=O)C2(CC2)C(=NO)N

Origin of Product

United States

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